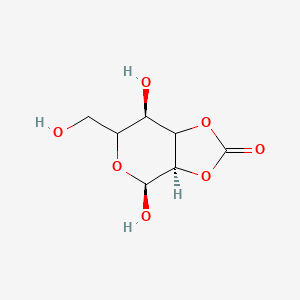

2,3-O-Carbonyl-alpha-D-mannopyranose

Beschreibung

Contextual Significance of Modified Carbohydrates in Chemical Science

Carbohydrates, as one of the four major classes of macromolecules essential for life, are involved in a vast array of biological processes, including cellular communication, disease progression, and metabolism. sbsciencespeak.com The chemical modification of carbohydrates is a significant field of study that aims to enhance their natural properties for various applications, such as in drug delivery systems. wisdomlib.org These modifications can improve functionality, stability, and bioavailability, making them valuable as building blocks for more complex structures. biosynth.com The inherent structural diversity of carbohydrates, which arises from factors like stereoisomerism, is further expanded through chemical alterations. biosynth.comnih.gov Common modifications include phosphorylation, glycosidation, halogenation, and the addition of protective groups. biosynth.comaklectures.com Such changes are crucial for preventing certain reactions, increasing reactivity for specific synthetic steps, and introducing new functionalities. aklectures.com The study of modified carbohydrates is therefore essential for advancing our understanding of their biological roles and for developing new materials and therapeutics. biosynth.comfrontiersin.org

Overview of Cyclic Carbonate Architectures within Monosaccharides

Monosaccharides containing five or more carbon atoms predominantly exist as cyclic structures in aqueous solutions. libretexts.orglumenlearning.com This cyclization occurs through an intramolecular reaction between a hydroxyl group and the carbonyl carbon (aldehyde or ketone), forming a hemiacetal or hemiketal. nih.govwou.edu The resulting ring structures, typically five-membered (furanose) or six-membered (pyranose) rings, are the most stable conformations. lumenlearning.comlardbucket.org The formation of a cyclic structure introduces a new chiral center at the anomeric carbon, leading to the existence of two stereoisomers known as anomers (α and β). libretexts.orglumenlearning.com

A specific type of modification to these cyclic monosaccharides is the introduction of a cyclic carbonate group. Cyclic carbonates are formed from diols and can be used in ring-opening polymerization to create polycarbonates, which are biodegradable and biocompatible polymers with applications in the biomedical field. researchgate.netbath.ac.uk The synthesis of cyclic carbonates from sugar-derived diols utilizes renewable resources to construct these functional polymers. bath.ac.uk The incorporation of a carbonate structure within a monosaccharide, such as in 2,3-O-Carbonyl-alpha-D-mannopyranose, creates a rigid, bicyclic system that can be a valuable intermediate in the synthesis of complex carbohydrate derivatives.

Specific Research Focus on 2,3-O-Carbonyl-alpha-D-mannopyranose

2,3-O-Carbonyl-alpha-D-mannopyranose is a chemically modified monosaccharide that incorporates a cyclic carbonate fused to the pyranose ring of mannose. chemspider.com This specific architecture makes it a subject of interest in synthetic carbohydrate chemistry. The carbonate group acts as a protective group for the 2- and 3-hydroxyl groups of the mannose sugar, which is a common strategy in the multi-step synthesis of oligosaccharides and glycoconjugates. The rigid structure of the cyclic carbonate can also influence the stereochemical outcome of subsequent glycosylation reactions. Research on this compound often involves its synthesis from D-mannose and its application as a building block for more complex, biologically relevant molecules. mdpi.com

Scope and Objectives of the Comprehensive Academic Review

This review aims to provide a thorough and scientifically accurate overview of the chemical compound 2,3-O-Carbonyl-alpha-D-mannopyranose. The primary objective is to detail its synthesis, chemical properties, and applications within academic research. By focusing solely on this specific compound, this review will offer a detailed understanding of its role as a synthetic intermediate in carbohydrate chemistry. The content will be structured to first introduce the broader context of modified carbohydrates and cyclic carbonates, then delve into the specifics of 2,3-O-Carbonyl-alpha-D-mannopyranose, and finally present its known chemical data and research applications in a clear and organized manner, including the use of interactive data tables.

Chemical Profile of 2,3-O-Carbonyl-alpha-D-mannopyranose

| Identifier | Value |

| IUPAC Name | (3aR,4S,6R,7R,7aR)-4,7-dihydroxy-6-(hydroxymethyl)tetrahydro-3aH- wisdomlib.orgaklectures.comdioxolo[4,5-c]pyran-2-one |

| CAS Number | 76548-27-1 synthose.com |

| Molecular Formula | C7H10O7 chemspider.com |

| Molecular Weight | 206.15 g/mol synthose.com |

| Appearance | Colourless Syrup synthose.com |

| Solubility | DMSO, EtOAc, MeOH synthose.com |

Synthesis and Research Applications

The synthesis of mannose-containing derivatives often utilizes building blocks like 2,3-O-isopropylidene-α-d-mannopyranosides, which serve a similar protective function as the cyclic carbonate in 2,3-O-Carbonyl-alpha-D-mannopyranose. mdpi.com These protected monosaccharides are crucial for the controlled synthesis of complex oligosaccharides, such as the core structure of N-linked glycan mannose oligosaccharides. mdpi.com The preparation of these intermediates from D-mannose is a key step in the chemical synthesis of biologically important carbohydrates. nih.govmdpi.com

While direct synthetic routes and specific research applications for 2,3-O-Carbonyl-alpha-D-mannopyranose are not extensively detailed in the provided search results, its structural similarity to other protected mannopyranosides suggests its utility as a synthetic intermediate. The cyclic carbonate functionality would be employed to selectively block the 2- and 3-hydroxyl groups, allowing for chemical modifications at other positions of the mannose ring. Subsequent removal of the carbonate group would then yield the desired complex mannose derivative. This strategy is fundamental in the synthesis of C-glycosides and other mannose-containing structures that are of interest for their potential biological activities. nih.govresearchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3aR,4S,7R)-4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7/c8-1-2-3(9)4-5(6(10)12-2)14-7(11)13-4/h2-6,8-10H,1H2/t2?,3-,4?,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPSKQDMZPNHOX-ZUEQSLHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C2C(C(O1)O)OC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H](C2[C@H]([C@H](O1)O)OC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661854 | |

| Record name | 2,3-O-(Oxomethylidene)-alpha-D-erythro-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76548-27-1 | |

| Record name | 2,3-O-(Oxomethylidene)-alpha-D-erythro-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature, Stereochemical Assignment, and Conformational Analysis

Systematic IUPAC Nomenclature of 2,3-O-Carbonyl-alpha-D-mannopyranose

The formal name of the compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is (3aR,4S,6R,7R,7aS)-4,7-dihydroxy-6-(hydroxymethyl)tetrahydro-3aH- unimo.itnih.govdioxolo[4,5-c]pyran-2-one . A commonly used and accepted semi-systematic name generated by chemical software is 2,3-O-(Oxomethylene)-α-D-mannopyranose .

The parent structure, α-D-mannopyranose, has the systematic IUPAC name (2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol wikipedia.org. The derivative name indicates that a carbonyl group (-C=O) is attached to the oxygen atoms at positions 2 and 3 of the mannopyranose ring, forming a cyclic carbonate ester fused to the pyranose ring.

Chirality and Absolute Configuration Determination

The stereochemistry of 2,3-O-Carbonyl-alpha-D-mannopyranose is inherited from its parent monosaccharide, D-mannose. The pyranose ring contains five chiral centers at carbons C1, C2, C3, C4, and C5. The absolute configuration of these stereocenters is determined using the Cahn-Ingold-Prelog (CIP) priority rules pdx.edursc.orgnih.gov.

D-Configuration : The "D" designation refers to the configuration of the chiral center furthest from the anomeric carbon, which is C5. In the Fischer projection of D-mannose, the hydroxyl group on C5 is on the right side. This establishes the molecule as part of the D-series of sugars nih.govoregonstate.edu.

Alpha (α) Anomer : The "alpha" designation specifies the stereochemistry at the anomeric carbon (C1). In the cyclic pyranose form, the hydroxyl group at C1 is on the opposite face of the ring relative to the CH₂OH group at C5. For α-D-mannopyranose, this results in an axial orientation of the C1 hydroxyl group in the most stable chair conformation wisc.edu.

The absolute configurations of the chiral carbons in the parent α-D-mannopyranose ring are C1(R), C2(R), C3(S), C4(R), and C5(R). The formation of the 2,3-O-carbonyl bridge does not alter the pre-existing chiral centers of the mannose backbone.

Pyranose Ring Conformation and Influence of the Fused Cyclic Carbonate

Monosaccharides with a six-membered ring structure are known as pyranoses and typically adopt a stable chair conformation to minimize steric and torsional strain nih.govwisc.edu. For α-D-mannopyranose, the most stable conformation is the ⁴C₁ chair, where carbon-4 is above and carbon-1 is below the plane of the ring beilstein-journals.org. In this conformation, the bulky -CH₂OH group at C5 is in a pseudo-equatorial position, which enhances stability. However, the hydroxyl group at the anomeric C1 is axial, and the hydroxyl group at C2 is also axial, leading to some 1,3-diaxial interactions.

The introduction of the 2,3-O-carbonyl group creates a five-membered cyclic carbonate ring fused to the six-membered pyranose ring. This fusion has a significant impact on the conformation of the molecule. The hydroxyl groups at C2 and C3 in mannose are cis to each other. The formation of the five-membered ring across these two positions forces the C2-O and C3-O bonds into a constrained, eclipsed, or nearly-eclipsed geometry within the carbonate ring. This introduces considerable ring strain, which distorts the pyranose ring from its ideal ⁴C₁ chair conformation researchgate.net. The pyranose ring may adopt a more twisted or skew-boat conformation to alleviate the strain imposed by the rigid, planar nature of the fused five-membered ring.

Advanced Spectroscopic Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the detailed structural and conformational analysis of carbohydrates wikipedia.org. By analyzing chemical shifts and coupling constants, the connectivity, configuration, and conformation of the molecule can be determined.

Both ¹H and ¹³C NMR provide critical data for the structural elucidation of 2,3-O-Carbonyl-alpha-D-mannopyranose.

The introduction of the electron-withdrawing carbonate group is expected to cause a significant downfield shift (deshielding) of the protons attached to C2 and C3 (H-2 and H-3) compared to the parent α-D-mannopyranose. The rigid five-membered ring will also lock the dihedral angles between H-1, H-2, H-3, and H-4, leading to predictable changes in their scalar (J) coupling constants. The ³J(H1,H2) coupling constant is particularly useful for determining anomeric configuration, but the conformational distortion may alter this value from what is typical for a standard ⁴C₁ chair.

| Proton | Chemical Shift (ppm) |

|---|---|

| H-1 | 5.17 |

| H-2 | 4.02 |

| H-3 | 3.88 |

| H-4 | 3.76 |

| H-5 | 3.82 |

| H-6/H-6' | 3.75 - 3.90 |

| Proton | Predicted Chemical Shift (ppm) | Justification |

|---|---|---|

| H-1 | ~5.2-5.4 | Minor shift due to electronic effect from C2. |

| H-2 | ~4.5-4.8 | Significant downfield shift due to adjacent electron-withdrawing carbonate. |

| H-3 | ~4.4-4.7 | Significant downfield shift due to adjacent electron-withdrawing carbonate. |

| H-4 | ~3.8-4.0 | Minor shift due to conformational changes. |

| H-5 | ~3.8-4.0 | Minimal change expected. |

| H-6/H-6' | ~3.7-3.9 | Minimal change expected. |

The ¹³C NMR spectrum is highly sensitive to the electronic environment of each carbon atom. The most notable feature in the spectrum of 2,3-O-Carbonyl-alpha-D-mannopyranose would be the appearance of a new resonance in the downfield region corresponding to the carbonyl carbon of the cyclic carbonate group. This peak is typically expected in the 150-165 ppm range.

Furthermore, the carbons directly attached to the carbonate oxygen atoms, C2 and C3, would experience a significant downfield shift compared to their positions in the parent sugar due to the deshielding effect of the carbonate functionality. The chemical shifts of other ring carbons (C1, C4, C5) would be less affected, though minor shifts may occur due to the conformational distortion of the pyranose ring unimo.it.

| Carbon | Chemical Shift (ppm) |

|---|---|

| C1 | 96.42 |

| C2 | 73.50 |

| C3 | 75.86 |

| C4 | 69.40 |

| C5 | 78.85 |

| C6 | 63.75 |

| Carbon | Predicted Chemical Shift (ppm) | Justification |

|---|---|---|

| C=O | ~155-165 | Typical range for a cyclic carbonate carbonyl carbon. |

| C1 | ~94-96 | Minor change expected. |

| C2 | ~78-82 | Significant downfield shift due to bonding to carbonate oxygen. |

| C3 | ~80-84 | Significant downfield shift due to bonding to carbonate oxygen. |

| C4 | ~68-70 | Minor shift due to conformational changes. |

| C5 | ~77-79 | Minor change expected. |

| C6 | ~63-64 | Minimal change expected. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Linkage Analysis

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for determining the intricate connectivity and spatial relationships of atoms within a molecule. For 2,3-O-Carbonyl-alpha-D-mannopyranose, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming its structure.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the context of 2,3-O-Carbonyl-alpha-D-mannopyranose, COSY would reveal correlations between adjacent protons in the pyranose ring, allowing for the tracing of the proton network from H-1 to H-6.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms to which they are attached. This technique is essential for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum. For instance, the anomeric proton (H-1) signal would correlate with the anomeric carbon (C-1) signal.

A hypothetical table of expected 2D NMR correlations is presented below.

Interactive Data Table: Predicted 2D NMR Correlations for 2,3-O-Carbonyl-alpha-D-mannopyranose

| Proton | COSY Correlations (¹H-¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H-1 | H-2 | C-1 | C-2, C-5, C=O |

| H-2 | H-1, H-3 | C-2 | C-1, C-3, C-4, C=O |

| H-3 | H-2, H-4 | C-3 | C-2, C-4, C-5, C=O |

| H-4 | H-3, H-5 | C-4 | C-2, C-3, C-5, C-6 |

| H-5 | H-4, H-6a, H-6b | C-5 | C-1, C-3, C-4, C-6 |

| H-6a | H-5, H-6b | C-6 | C-4, C-5 |

| H-6b | H-5, H-6a | C-6 | C-4, C-5 |

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Elucidation

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. The molecular formula of 2,3-O-Carbonyl-alpha-D-mannopyranose is C₇H₁₀O₇, corresponding to a molecular weight of 206.15 g/mol chemsrc.com.

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 206. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show characteristic losses. For carbonyl-containing compounds, alpha-cleavage is a common fragmentation pathway. The loss of CO₂ (44 Da) or CO (28 Da) from the carbonate moiety is also a plausible fragmentation route.

Interactive Data Table: Predicted Mass Spectrometry Fragments for 2,3-O-Carbonyl-alpha-D-mannopyranose

| m/z Value | Possible Fragment | Description |

| 206 | [C₇H₁₀O₇]⁺ | Molecular Ion |

| 162 | [C₆H₁₀O₅]⁺ | Loss of CO₂ |

| 178 | [C₆H₁₀O₆]⁺ | Loss of CO |

| 103 | [C₄H₇O₃]⁺ | Cleavage of the pyranose ring |

Infrared (IR) Spectroscopy for Carbonyl Functional Group Identification

Infrared (IR) spectroscopy is a definitive method for identifying the presence of specific functional groups in a molecule. The most prominent feature in the IR spectrum of 2,3-O-Carbonyl-alpha-D-mannopyranose would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbonate. This peak is typically observed in the range of 1750-1820 cm⁻¹. The exact position of this band can provide information about ring strain and electronic effects. Additionally, a broad absorption band in the region of 3200-3600 cm⁻¹ would be expected due to the O-H stretching vibrations of the hydroxyl groups.

Interactive Data Table: Characteristic IR Absorption Bands for 2,3-O-Carbonyl-alpha-D-mannopyranose

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |

| 3200-3600 | O-H | Stretching (broad) |

| 2850-3000 | C-H | Stretching |

| 1750-1820 | C=O (carbonate) | Stretching (strong) |

| 1000-1200 | C-O | Stretching |

X-ray Crystallography for Solid-State Structure and Conformational Insights

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of 2,3-O-Carbonyl-alpha-D-mannopyranose would yield precise bond lengths, bond angles, and torsional angles. This data would confirm the α-anomeric configuration, the pyranose ring conformation (likely a chair conformation), and the geometry of the fused five-membered carbonate ring. The crystal packing information would also reveal intermolecular interactions, such as hydrogen bonding networks involving the hydroxyl groups.

Interactive Data Table: Hypothetical X-ray Crystallography Data for 2,3-O-Carbonyl-alpha-D-mannopyranose

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1045.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.31 |

| R-factor | < 0.05 |

Synthetic Methodologies for 2,3-O-Carbonyl-alpha-D-mannopyranose and its Precursors

The synthesis of 2,3-O-Carbonyl-alpha-D-mannopyranose, a valuable intermediate in carbohydrate chemistry, involves precise strategies to achieve regioselective functionalization of the D-mannose scaffold. scbt.com This cyclic carbonate is particularly noted for its application in the synthesis of α-mannosides. scbt.com The core of its preparation lies in the selective reaction of the cis-oriented hydroxyl groups at the C-2 and C-3 positions of the mannopyranose ring.

Reaction Chemistry and Chemical Transformations of 2,3 O Carbonyl Alpha D Mannopyranose

Reactivity of the Cyclic Carbonate Moiety

The five-membered cyclic carbonate fused to the pyranose ring is the most prominent feature of 2,3-O-Carbonyl-alpha-D-mannopyranose. This moiety is subject to several important transformations, primarily nucleophilic ring-opening and decarbonylation, which significantly alter the structure of the sugar.

Nucleophilic Ring-Opening Reactions and Regioselectivity

The cyclic carbonate is an electrophilic structure susceptible to attack by nucleophiles, leading to the opening of the five-membered ring. This reaction is a key strategy for introducing new functional groups at either the C2 or C3 position. The process involves a nucleophilic assault on one of the carbonyl carbons of the carbonate, cleaving a carbon-oxygen bond. acs.org Common nucleophiles used in these reactions include amines and alcohols.

The regioselectivity of the attack—whether it occurs at C2 or C3—is a critical aspect of this reaction. In many cases involving nucleophilic ring-opening of cyclic structures like epoxides or other carbonates, the reaction is governed by factors such as sterics and electronics. organic-chemistry.orgrsc.org For 2,3-O-carbonyl derivatives of mannose, nucleophilic attack is generally expected to occur at the less sterically hindered position. The specific outcome can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. organic-chemistry.org For instance, the reaction of amidine bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) with electrophilic carbonates involves a nucleophilic attack from the imine nitrogen onto the carbonyl carbon, leading to ring-opening.

The products of this reaction are 2-O- or 3-O-substituted carbamates, depending on the site of attack and the nucleophile used. For example, reaction with an amine (R-NH₂) could yield a 2-O-(aminocarbonyl) or 3-O-(aminocarbonyl) derivative. This transformation provides a pathway to selectively introduce functionalities while removing the cyclic constraint.

Decarbonylation Reactions

Decarbonylation is a chemical reaction that involves the elimination of a molecule of carbon monoxide (CO). While this reaction is a potential pathway for the transformation of cyclic carbonates, it is not as commonly documented for sugar-based carbonates as nucleophilic ring-opening. In principle, the 2,3-O-carbonyl group could be removed to yield an epoxide at the C2-C3 position, which would be a valuable intermediate for further synthesis. This transformation would likely require specific catalysts, such as transition metal complexes, that are known to facilitate decarbonylation processes.

Selective Functionalization at Unprotected Hydroxyl Groups

With the C2 and C3 hydroxyls masked by the carbonate group, 2,3-O-Carbonyl-alpha-D-mannopyranose possesses free hydroxyl groups at the C4 and C6 positions, as well as the anomeric C1 position. The differential reactivity of these hydroxyls allows for selective functionalization, a cornerstone of oligosaccharide synthesis. ntnu.no

The primary hydroxyl group at the C6 position is generally more sterically accessible and thus more nucleophilic than the secondary hydroxyl at the C4 position. ntnu.no This inherent reactivity difference can be exploited to achieve selective modification at the C6 position.

Common selective functionalization reactions include:

Silylation: Reaction with bulky silylating agents, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), will preferentially occur at the C6-OH due to reduced steric hindrance.

Tritylation: The use of trityl chloride (TrCl) in the presence of a base like pyridine (B92270) selectively protects the primary C6-OH.

Esterification (Acylation/Benzoylation): Under carefully controlled conditions (e.g., low temperature, stoichiometric reagents), it is often possible to selectively acylate the C6-OH over the C4-OH. However, forcing conditions will lead to acylation of all available hydroxyls. Organocatalysts have also been employed to control the site of functionalization. nih.gov

By protecting the more reactive C6-OH, subsequent reactions can be directed to the C4-OH. The temporary protection of the C4 and C6 hydroxyls with a cyclic boronic ester is another strategy used to allow for functionalization at other positions. nih.gov

| Reagent | Target Position | Controlling Factor | Typical Product |

|---|---|---|---|

| Trityl chloride (TrCl) | C6-OH | Steric Hindrance | 6-O-Trityl ether |

| TBDMS-Cl | C6-OH | Steric Hindrance | 6-O-Silyl ether |

| Benzoyl chloride (controlled) | C6-OH | Nucleophilicity/Sterics | 6-O-Benzoyl ester |

| Acetic Anhydride (excess) | C1, C4, C6-OH | Reagent Stoichiometry | Per-O-acetylated product |

Glycosylation Reactions and Stereocontrol Using 2,3-O-Carbonyl-alpha-D-mannopyranose Derivatives

One of the most significant applications of 2,3-O-Carbonyl-alpha-D-mannopyranose is its use as a glycosyl donor in the synthesis of oligosaccharides. The stereochemical outcome of a glycosylation reaction is paramount, and the protecting groups on the glycosyl donor play a crucial role in directing this selectivity. nih.govacs.org

The 2,3-O-carbonyl group is classified as a "non-participating" group. Unlike an acyl group at C2 (e.g., acetate), the carbonate's carbonyl oxygen cannot form a cyclic acyloxonium ion intermediate to shield one face of the molecule. Instead, the rigid, fused-ring structure of the 2,3-carbonate locks the pyranose ring in a specific conformation. For mannosyl donors, which have an axial C2 substituent, this conformational constraint is highly effective in directing glycosylation to yield the 1,2-cis (α) anomer with high selectivity.

This high α-selectivity is proposed to occur because the rigid conformation favors the formation of a covalent α-glycosyl triflate intermediate, which then undergoes an SN2-like displacement by the acceptor alcohol to give the α-linked product. This makes 2,3-O-carbonyl mannosyl donors excellent building blocks for the synthesis of high-mannose oligosaccharides, which are prevalent in biologically important N-linked glycans. nih.govresearchgate.net

| Glycosyl Donor | Protecting Group | Key Feature | Predominant Product |

|---|---|---|---|

| Mannopyranosyl Donor | 2,3-O-Carbonyl | Non-participating, conformationally rigid | α-glycoside (1,2-cis) |

| Glucopyranosyl Donor | 2,3-O-Carbonyl | Non-participating, conformationally rigid | β-glycoside (1,2-trans) |

| Mannopyranosyl Donor | 2-O-Acetyl | Neighboring group participation | α-glycoside (1,2-trans) |

Oxidation and Reduction Chemistry at Different Positions

The unprotected hydroxyl and hemiacetal functionalities of 2,3-O-Carbonyl-alpha-D-mannopyranose can undergo various oxidation and reduction reactions.

Oxidation: The primary alcohol at the C6 position can be selectively oxidized.

To an Aldehyde: Using mild, controlled oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or under Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine), the C6-OH can be converted to an aldehyde (a C6-uronal).

To a Carboxylic Acid: Stronger oxidizing agents will convert the C6-OH into a carboxylic acid, forming a mannuronic acid derivative. A common and effective method is using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach). This reaction is often highly selective for the primary alcohol. The oxidation of GDP-mannose to GDP-mannuronic acid at C6 by the enzyme GDP-mannose dehydrogenase is a critical step in the biosynthesis of alginate in bacteria. nih.gov

Reduction: The anomeric carbon (C1) exists in equilibrium with the open-chain aldehyde form. libretexts.orgjackwestin.com This aldehyde, and by extension the cyclic hemiacetal, can be reduced.

To an Alditol: Treatment with a reducing agent like sodium borohydride (B1222165) (NaBH₄) reduces the hemiacetal to a 1,5-anhydroalditol, in this case, a derivative of mannitol.

To a Methylene (B1212753) Group: More drastic reduction methods, such as the Wolff-Kishner or Clemmensen reductions, can convert a carbonyl group to a methylene (CH₂) group, although these conditions are harsh and may not be compatible with the carbonate group. masterorganicchemistry.com

Formation of Complex Carbohydrate Structures via Derivatization

The true value of 2,3-O-Carbonyl-alpha-D-mannopyranose is realized when it is used as a synthetic building block to construct larger, more complex carbohydrate structures, such as those found on glycoproteins. nih.govrsc.org The chemical transformations described in the preceding sections are the tools used to achieve these syntheses.

The highly α-selective glycosylation reactions (Section 4.3) are the most powerful application. By using a 2,3-O-carbonyl mannosyl donor, chemists can reliably install the α-mannoside linkages that form the backbone of the core pentasaccharide and high-mannose N-glycans. For example, a suitably activated 2,3-O-carbonyl mannoside can be coupled with an acceptor that has a free hydroxyl group. The resulting disaccharide can then be further elaborated.

A typical synthetic sequence might involve:

Preparation of the Donor: Activating the anomeric position of a 4,6-O-protected 2,3-O-carbonyl-mannose derivative (e.g., as a trichloroacetimidate (B1259523) or thioglycoside).

Glycosylation: Reacting the donor with a glycosyl acceptor to form a disaccharide with a new α-mannosidic linkage.

Deprotection/Functionalization: Selectively removing a protecting group on either the donor or acceptor portion of the new molecule to reveal a new hydroxyl group.

Iteration: Repeating the glycosylation process to extend the carbohydrate chain, leading to the assembly of complex oligosaccharides like branched trimannosides and pentamannosides. nih.govmdpi.com

Through these iterative strategies, 2,3-O-Carbonyl-alpha-D-mannopyranose serves as a pivotal precursor for accessing biologically relevant glycans for use in glycobiology research and the development of carbohydrate-based diagnostics and therapeutics.

Theoretical and Computational Investigations of 2,3 O Carbonyl Alpha D Mannopyranose

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in elucidating the electronic structure and molecular orbitals of a molecule, which in turn govern its reactivity and spectroscopic properties. For 2,3-O-Carbonyl-alpha-D-mannopyranose, these calculations would reveal the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The introduction of the 2,3-O-carbonyl group is expected to significantly influence the electronic landscape of the alpha-D-mannopyranose core. The electron-withdrawing nature of the carbonyl group would lead to a polarization of the C2-O2 and C3-O3 bonds, affecting the charge distribution across the pyranose ring. The oxygen atoms of the carbonyl group would possess a partial negative charge, while the carbonyl carbon would be electrophilic.

Molecular orbital analysis would likely show that the HOMO is localized on the oxygen atoms of the pyranose ring and the hydroxyl groups, while the LUMO would be centered on the carbonyl group of the cyclic carbonate. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and the electronic excitation energies of the molecule.

Table 1: Predicted Molecular Orbital Characteristics of 2,3-O-Carbonyl-alpha-D-mannopyranose

| Molecular Orbital | Predicted Primary Localization | Predicted Energy Level (qualitative) | Implications for Reactivity |

| HOMO | Oxygen lone pairs of the pyranose ring and hydroxyl groups | Relatively high | Nucleophilic character, site of oxidation |

| LUMO | π* orbital of the carbonyl group | Relatively low | Electrophilic character, site of nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Chemical stability and electronic transitions | Influences reactivity and UV-Vis absorption |

This table is generated based on theoretical principles and data from analogous carbohydrate systems.

Density Functional Theory (DFT) Studies on Conformation and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the geometries, conformational preferences, and relative energies of different conformers of a molecule. For alpha-D-mannopyranose, DFT studies have shown that the 4C1 chair conformation is the most stable. researchgate.net The relative energies of other conformers, such as the inverted chair (1C4), skew, and boat forms, have also been calculated. researchgate.net

DFT calculations would be instrumental in determining the precise geometry of the lowest energy conformer of 2,3-O-Carbonyl-alpha-D-mannopyranose and quantifying the energetic cost of this conformational restriction. The stability of the molecule would be a balance between the inherent stability of the pyranose ring and the strain introduced by the fused carbonate ring.

Table 2: Relative Conformational Energies of alpha-D-Mannopyranose (in vacuo)

| Conformation | Relative Energy (kcal/mol) |

| 4C1 Chair | 0.00 |

| 1C4 Chair | ~2.9 - 7.9 |

| Skew Forms | ~3.6 - 8.9 |

| Boat Forms | Higher than skew forms |

Data adapted from DFT computations on alpha-D-mannopyranose. researchgate.net The presence of the 2,3-O-carbonyl group is expected to alter these relative energies.

Molecular Dynamics Simulations for Dynamic Conformational Landscapes

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational landscapes in different environments, such as in aqueous solution. MD simulations of alpha-D-mannopyranose and its oligosaccharides have been performed to understand their flexibility and interactions with water molecules. nih.govnih.gov These simulations reveal that while the 4C1 chair is the predominant conformation, the molecule can sample other conformations to a lesser extent. nih.gov

Computational Prediction of Reaction Mechanisms and Pathways

Computational chemistry can be employed to predict and analyze the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For 2,3-O-Carbonyl-alpha-D-mannopyranose, potential reactions of interest include glycosylation, hydrolysis of the carbonate, and other transformations involving the hydroxyl groups.

The 2,3-O-carbonyl group acts as a protecting group, preventing reactions at the C2 and C3 hydroxyls. However, it also influences the reactivity of the anomeric center (C1). The electron-withdrawing nature of the carbonate group can affect the stability of a potential oxocarbenium ion intermediate formed during glycosylation reactions, thereby influencing the stereochemical outcome. Computational studies on glycosylation reactions involving donors with cyclic protecting groups have shown that these groups can enforce a specific conformation on the transition state, directing the stereoselectivity.

Furthermore, the carbonate group itself can be a site of reaction. Theoretical studies on the ring-opening of cyclic carbonates can provide insights into the mechanism of its removal under acidic or basic conditions. bath.ac.ukmdpi.com DFT calculations could be used to model the reaction pathways for the hydrolysis of the 2,3-O-carbonyl group, providing valuable information for synthetic applications.

Intermolecular Interactions and Recognition Studies (Theoretical Aspects)

The ability of carbohydrates to engage in specific intermolecular interactions is central to their biological roles. Theoretical methods can be used to study these interactions, including hydrogen bonding and van der Waals forces, which are crucial for molecular recognition.

The presence of the 2,3-O-carbonyl group in 2,3-O-Carbonyl-alpha-D-mannopyranose alters its hydrogen bonding capabilities compared to the parent alpha-D-mannopyranose. The C2 and C3 hydroxyl groups are no longer available as hydrogen bond donors. However, the carbonyl oxygens can act as hydrogen bond acceptors. The remaining hydroxyl groups at C4 and C6, as well as the ring oxygen, are still capable of participating in hydrogen bonding.

Theoretical studies, such as molecular docking simulations, could be used to predict how 2,3-O-Carbonyl-alpha-D-mannopyranose might interact with the binding sites of mannose-specific proteins. These studies would help to understand how the modified structure and electronic properties of the molecule affect its recognition by biological receptors. The altered shape and hydrogen bonding pattern would likely lead to different binding affinities and specificities compared to natural mannose.

Applications in Chemical Synthesis and Materials Science

2,3-O-Carbonyl-alpha-D-mannopyranose as a Chiral Synthon in Asymmetric Synthesis

The use of carbohydrates as chiral synthons is a well-established strategy in asymmetric synthesis, leveraging the densely packed and stereochemically defined chiral centers of the sugar backbone to induce stereoselectivity in chemical reactions. While mannose derivatives are widely employed in this context, specific documented applications of "2,3-O-Carbonyl-alpha-D-mannopyranose" as a chiral auxiliary for the synthesis of non-carbohydrate molecules are not extensively reported in the current academic literature. Its primary role appears to be as a protected mannose derivative for oligosaccharide and polymer synthesis rather than as a detachable chiral auxiliary in general asymmetric reactions.

The inherent chirality and conformational rigidity imparted by the 2,3-carbonate group make it a theoretically interesting candidate for a chiral synthon. However, research has more prominently focused on other carbohydrate derivatives for these applications.

Role as a Building Block for Oligosaccharides and Polysaccharides

2,3-O-Carbonyl-alpha-D-mannopyranose and its derivatives are significant building blocks in the chemical synthesis of oligosaccharides, which are crucial for studying biological processes. The 2,3-carbonate group serves as a protecting group that locks the mannose unit in a specific conformation, which can influence the stereochemical outcome of glycosylation reactions.

The synthesis of complex mannose-containing oligosaccharides often requires strategic protection and deprotection of hydroxyl groups. The 2,3-O-carbonyl group can be used in concert with other protecting groups to achieve regioselective glycosylation. For instance, derivatives of mannose are used to synthesize fragments of high-mannose N-glycans, which play important roles in cellular recognition and immune response. Research has demonstrated the synthesis of α-(1→2) linked mannopyranosyl di-, tri-, and tetrasaccharides, which are significant motifs in biological systems. nih.gov The use of mannose orthoesters, which can be related to the conformational rigidity also seen in the 2,3-carbonate derivative, allows for the stereoselective formation of 1,2-trans glycosidic linkages. nih.gov

The general strategy involves using a protected mannose donor, which can include carbonate protecting groups, and reacting it with a suitable acceptor to form the desired glycosidic bond. The selection of protecting groups, including the 2,3-O-carbonyl moiety, is critical for controlling the reactivity and selectivity of the glycosylation.

Utilization in the Development of Novel Organic Reactions

While the cyclic carbonate moiety is a reactive functional group, there is limited evidence in the surveyed literature of "2,3-O-Carbonyl-alpha-D-mannopyranose" being utilized to develop fundamentally novel organic reactions beyond its role in polymerization. The reactions involving the carbonate group in this specific molecule are typically ring-opening reactions, either for polymerization or for the formation of non-isocyanate polyurethanes (NIPUs) through reaction with amines. acs.org

The aminolysis of cyclic carbonates, including those derived from sugars, is a known reaction that leads to the formation of carbamates. This reaction is the basis for the synthesis of NIPUs, where a diamine reacts with a bis-cyclic carbonate to form a polymer. acs.org This transformation, while important, is an application of an established reaction class rather than the development of a novel one.

Integration into Polymeric Materials and Macromolecular Architectures

The integration of sugar units into polymer backbones is a significant area of research for creating sustainable and functional materials. 2,3-O-Carbonyl-alpha-D-mannopyranose is a key monomer in the synthesis of specific bio-based polycarbonates.

A six-membered cyclic carbonate derived from D-mannose has been synthesized and studied in ring-opening polymerization (ROP). acs.orgresearchgate.net This monomer is typically prepared in a two-step process from a commercially available mannopyranose derivative, using carbon dioxide as a C1 building block, which is a greener alternative to hazardous reagents like phosgene (B1210022). researchgate.netnih.gov

The ROP of this mannose-based cyclic carbonate can be controlled using organocatalysts, such as 1,5,7-triazabicyclo[5.4.0]dec-5-ene (TBD), and initiated by alcohols like 4-methylbenzyl alcohol. researchgate.net This controlled polymerization allows for the synthesis of polycarbonates with predictable molecular weights and narrow molecular weight distributions. NMR spectroscopy studies have confirmed a head-to-tail regiochemistry for the resulting polymer. researchgate.net

Table 1: Ring-Opening Polymerization of Mannose-Based Cyclic Carbonate

| Initiator | Catalyst | Temperature | Resulting Polymer | Key Finding | Reference |

|---|

This table is interactive and based on data from cited research.

The polycarbonates produced from the ROP of mannose-based cyclic carbonates are a class of bio-based aliphatic polycarbonates. These polymers are of interest due to their potential biodegradability and biocompatibility. The inclusion of the rigid sugar ring in the polymer backbone has a significant impact on the material's properties.

Research has shown that these D-mannose-derived polycarbonates exhibit high glass transition temperatures (Tg), which is a measure of their thermal resistance. researchgate.net The rigidity of the D-mannose structure is retained in the polymer, restricting the rotation of the polymer backbone and leading to enhanced thermal properties compared to conventional aliphatic polycarbonates. acs.orgresearchgate.net These characteristics make them promising candidates for applications as high-performance commodity plastics and in the biomedical field, for example, in drug delivery or tissue engineering. researchgate.net Furthermore, the potential for post-polymerization functionalization of the sugar units opens up possibilities for creating materials with tailored properties. researchgate.net

Table 2: Properties of D-Mannose-Based Polycarbonate

| Property | Value/Observation | Significance | Reference |

|---|---|---|---|

| Monomer Source | D-Mannose and CO2 | Renewable and sustainable feedstock | acs.orgresearchgate.net |

| Polymer Structure | Aliphatic Polycarbonate | Potential for biodegradability and biocompatibility | researchgate.net |

| Glass Transition Temp. (Tg) | High | Enhanced thermal resistance due to rigid sugar backbone | researchgate.net |

This table is interactive and based on data from cited research.

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. While carbohydrates are known to participate in supramolecular assemblies, for instance through hydrogen bonding and host-guest interactions, there are no specific academic studies found that focus on "2,3-O-Carbonyl-alpha-D-mannopyranose" as a key component in supramolecular chemistry. Its potential in this area remains largely unexplored in the available literature.

Historical Context and Evolution of Research on Mannose Cyclic Carbonates

Early Discoveries and Seminal Contributions

The initial synthesis of cyclic carbonates from diols, including those derived from carbohydrates, traditionally relied on the use of highly toxic phosgene (B1210022) or its derivatives like ethyl chloroformate and 1,1'-carbonyldiimidazole. researchgate.net These methods, while effective, posed significant safety and environmental challenges. The early research landscape was focused on the fundamental synthesis and characterization of these carbohydrate-based cyclic structures rather than their application as monomers for polymerization.

The broader interest in using sugars and other biomass as feedstocks for chemical production has historical roots, but the focused effort to create value-added products like bioplastics and specialized chemicals has intensified with growing environmental concerns. researchgate.netresearchgate.net The seminal work in the field of non-isocyanate polyurethanes (NIPUs) also paved the way, demonstrating the potential of cyclic carbonates to react with amines, opening new avenues for polymer synthesis. acs.org

Milestones in Synthesis and Structural Characterization

A significant breakthrough in the synthesis of mannose-based cyclic carbonates occurred in 2016 when researchers led by Buchard and Gregory reported a novel method for producing a six-membered cyclic carbonate from D-mannose using carbon dioxide (CO₂) as a C1 building block. acs.orgacs.orgresearchgate.net This development was a major step forward in creating sustainable polymers from renewable resources. acs.org

The synthesis of what is effectively a protected form of 2,3-O-Carbonyl-alpha-D-mannopyranose is achieved in a two-step process:

Protection: The process begins with a commercially available derivative, 1-O-methyl-α-D-mannose. The hydroxyl groups at the 2- and 3-positions are protected using an isopropylidene group. acs.orgresearchgate.net This protection is crucial for directing the subsequent reaction to the desired hydroxyl groups.

Carbonation: The protected mannose derivative then undergoes cyclization. This is achieved through CO₂ insertion at room temperature and atmospheric pressure, a stark contrast to earlier high-pressure methods. acs.orgacs.org

The precise structure of the resulting monomer was confirmed through detailed analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray analysis. researchgate.net This milestone demonstrated a viable, safer, and more environmentally friendly route to carbohydrate-based cyclic carbonates, specifically targeting the mannose scaffold.

| Synthetic Milestone: CO₂-based Synthesis of Mannose Cyclic Carbonate | |

| Starting Material | 1-O-methyl-α-D-mannose |

| Step 1: Protection | Isopropylidene protection of 2- and 3-position hydroxyl groups. |

| Step 2: Carbonation | Reaction with CO₂ at atmospheric pressure and room temperature. |

| Key Advantage | Avoids toxic phosgene derivatives; uses renewable CO₂. |

| Reference | acs.orgresearchgate.net |

Evolution of Research Directions and Methodologies

The primary shift in research has been from mere synthesis to targeted application, particularly in polymer science. The development of the CO₂-based synthesis for the mannose cyclic carbonate was not an end in itself but a means to create novel, sustainable materials. acs.org

From Toxic Reagents to Green Chemistry: The most significant methodological evolution is the move away from phosgene-based chemistry. researchgate.net The use of CO₂ as a C1 synthon represents a paradigm shift towards green chemistry, utilizing a greenhouse gas as a valuable and renewable resource. acs.orgacs.org This approach is not only safer but also boasts 100% atom efficiency, as all reactants are incorporated into the final product.

Focus on Polymerization: A major evolution in the research direction has been the use of this mannose cyclic carbonate as a monomer for Ring-Opening Polymerization (ROP). acs.orgresearchgate.net Scientists have demonstrated that this monomer can be rapidly polymerized at ambient temperatures to create aliphatic polycarbonates. acs.org

Organocatalysis: The ROP is often initiated by an organocatalyst, such as 1,5,7-triazabicyclo[5.4.0]dec-5-ene (TBD), which provides excellent control over the polymer's molecular weight and results in narrow molecular weight distributions. acs.org

Material Properties: The resulting poly(D-mannose carbonate)s exhibit high glass transition temperatures (Tg), a property attributed to the rigid, cyclic structure of the mannose monomer, which restricts the rotation of the polymer backbone. researchgate.net This makes them promising candidates for high-performance commodity and biomedical materials. acs.org

The research has also expanded to explore the polymerization behavior of cyclic carbonates derived from other sugars, such as 2-deoxy-D-ribose and glucose, providing a comparative understanding of how the underlying sugar structure influences polymer properties. rsc.orgnih.govacs.org

| Evolution of Polymer Synthesis from Mannose Carbonate | |

| Polymerization Method | Ring-Opening Polymerization (ROP) |

| Catalyst System | Organocatalysts like 1,5,7-triazabicyclo[5.4.0]dec-5-ene (TBD) with an initiator (e.g., 4-methylbenzyl alcohol). |

| Resulting Polymer | Poly(D-mannose carbonate) |

| Key Properties | High glass transition temperature (Tg), potential biocompatibility and biodegradability. |

| Applications | Potential for biomedical uses and as high-performance sustainable plastics. |

| Reference | acs.orgrsc.org |

Influence of Related Carbohydrate Research on the Field

The advancements in the study of 2,3-O-Carbonyl-alpha-D-mannopyranose and its derivatives did not occur in isolation. They were heavily influenced by broader progress in carbohydrate chemistry and polymer science.

Protecting Group Chemistry: The ability to selectively modify a complex molecule like mannose, which has multiple hydroxyl groups of similar reactivity, is fundamental. The synthesis of the mannose cyclic carbonate relies on well-established protecting group strategies . tandfonline.comdntb.gov.uajocpr.com The use of an isopropylidene group to temporarily block the 2,3-hydroxyls is a classic example of regioselective control, a cornerstone of modern carbohydrate synthesis that enables complex, multi-step transformations. tandfonline.com

Sugars as Polymer Feedstocks: There is a growing and influential field of research dedicated to using sugars as renewable feedstocks for polymers. nih.gov This broader movement provides the essential context and motivation for developing monomers from mannose. Research into polymers from other sugars like glucose, xylose, and ribose creates a rich field of comparative data, helping scientists understand how the stereochemistry and structure of the parent sugar affect the properties of the final polymer. rsc.orgnih.gov This collective knowledge accelerates the rational design of new bio-based materials with tailored properties.

Advanced Analytical Techniques: The structural elucidation of both the monomer and the resulting polymers would be impossible without sophisticated analytical methods. Advances in NMR spectroscopy and X-ray crystallography have been critical for confirming the precise regiochemistry and stereochemistry of these complex molecules, providing the foundational evidence upon which the field is built. acs.orgresearchgate.net

Current Challenges and Future Research Directions

Limitations in Existing Synthetic Methodologies

The synthesis of sugar carbonates, including 2,3-O-Carbonyl-alpha-D-mannopyranose, is often hindered by practical difficulties that limit their accessibility and utility. gjar.org A primary challenge lies in the traditional synthetic routes, which frequently rely on hazardous and toxic reagents.

Use of Phosgene (B1210022) Derivatives: The most common methods for installing a carbonate group involve the use of phosgene or its derivatives (e.g., triphosgene, diphosgene). gjar.orgbath.ac.uk These reagents are highly toxic and require stringent safety precautions. The process often necessitates the use of excess pyridine (B92270) to neutralize the acidic byproducts, complicating purification. gjar.org

Low Reaction Yields: Existing phosgenation-based methods for producing sugar carbonates can be inefficient, with some reported yields being as low as approximately 5%. gjar.org This makes the synthesis costly and difficult to scale up.

These limitations underscore the need for developing more efficient, safer, and scalable synthetic protocols to make 2,3-O-Carbonyl-alpha-D-mannopyranose and related compounds more readily available for research and application.

Unexplored Reactivity Patterns and Chemical Transformations

The chemical reactivity of 2,3-O-Carbonyl-alpha-D-mannopyranose is not yet extensively documented, presenting a fertile ground for fundamental chemical research. The cyclic carbonate functionality, held within a rigid pyranose ring, is expected to exhibit unique reactivity.

Ring-Opening Reactions: The five-membered carbonate ring is strained and susceptible to nucleophilic attack. The regioselectivity of this ring-opening is a key area for investigation. Nucleophiles could potentially attack the carbonyl carbon or one of the ring carbons (C2 or C3), leading to different products. The outcome is likely influenced by the nature of the nucleophile and the reaction conditions. The reactivity of related α-alkylidene cyclic carbonates, which show high reactivity with nucleophiles under mild conditions and highly regioselective ring-opening, suggests a rich reaction chemistry to be explored. mdpi.com

Ring-Opening Polymerization (ROP): Cyclic carbonates are valuable monomers for the synthesis of aliphatic polycarbonates, which are known for their biodegradability and biocompatibility. bath.ac.uk The potential for 2,3-O-Carbonyl-alpha-D-mannopyranose to undergo ROP is a significant, yet largely unexplored, transformation. Such a process could lead to novel polycarbonates with backbones derived from a natural sugar, offering unique material properties. bath.ac.uk

Use as a Protecting Group: The carbonate can serve as a protecting group for the cis-2,3-diol of mannose. Its stability and the conditions required for its cleavage compared to other diol-protecting groups (like acetonides) are not well-established. Investigating its selective removal under specific acidic, basic, or reductive conditions could provide a valuable tool for the orthogonal protection strategies required in complex oligosaccharide synthesis.

Advancements in Computational Modeling and Predictive Capabilities

Computational chemistry offers powerful tools to investigate and predict the behavior of complex molecules like 2,3-O-Carbonyl-alpha-D-mannopyranose, accelerating research and circumventing experimental challenges.

Conformational Analysis: The conformational stability of mannose derivatives is governed by a delicate balance of factors including intramolecular hydrogen bonding and electrostatic potential. nih.gov Molecular dynamics (MD) simulations can provide detailed insights into the three-dimensional structure and flexibility of 2,3-O-Carbonyl-alpha-D-mannopyranose in different environments. numberanalytics.com Such studies can predict the most stable conformations, which is crucial for understanding its reactivity and biological interactions. nih.gov

Predicting Reactivity: Density Functional Theory (DFT) calculations have been successfully used to elucidate reaction mechanisms and kinetic barriers in carbohydrate chemistry. bath.ac.uk For 2,3-O-Carbonyl-alpha-D-mannopyranose, DFT could be used to model the ring-opening reactions with various nucleophiles, predict the regioselectivity, and understand the electronic factors that govern its reactivity. Furthermore, computational models can help predict the outcomes of polymerization, such as the preference for certain linkages in the resulting polymer chain. bath.ac.uk

Modeling Interactions: If this molecule is explored as a precursor for enzyme inhibitors or as part of a larger biologically active structure, computational docking and MD simulations can predict its binding affinity and orientation within a protein's active site. nih.gov This predictive capability can guide the rational design of more potent and selective derivatives.

Emerging Opportunities in Sustainable Synthesis and Novel Material Design

The dual pressures of environmental concern and the need for advanced materials have created significant opportunities for compounds derived from renewable resources like 2,3-O-Carbonyl-alpha-D-mannopyranose.

Sustainable Synthesis: A major opportunity lies in developing "green" synthetic routes. The use of carbon dioxide (CO₂) as an abundant, non-toxic, and renewable C1 feedstock to replace phosgene is a key goal in sustainable chemistry. acs.orgspecificpolymers.com Research into catalytic systems that can directly couple CO₂ with D-mannose to form the cyclic carbonate would represent a significant advance, creating a value-added chemical from a greenhouse gas and a renewable biomass source. gjar.orgbath.ac.uk The development of efficient catalysts, such as organic superbases or eutectic mixtures, is crucial for this approach. bath.ac.ukacs.org

Novel Material Design: As a monomer derived from a natural sugar, 2,3-O-Carbonyl-alpha-D-mannopyranose is an attractive building block for creating advanced materials. gjar.org Through ring-opening polymerization, it can be used to synthesize novel polycarbonates. bath.ac.uk These sugar-based polymers are anticipated to be biodegradable and biocompatible, making them excellent candidates for biomedical applications such as:

Drug delivery carriers: The polymer matrix could be designed for controlled release of therapeutic agents. bath.ac.uk

Tissue engineering scaffolds: The biocompatible material could provide a temporary structure for cell growth and tissue regeneration. bath.ac.uk

Specialty polymers and plasticizers: The unique structure of the mannose-derived monomer could impart specific properties to the resulting polymers, making them useful as organic glasses or plasticizers. gjar.org

Integration with Interdisciplinary Fields of Chemical Research

The unique structure of 2,3-O-Carbonyl-alpha-D-mannopyranose positions it at the intersection of several key research fields, promising synergistic advancements.

Glycobiology and Medicinal Chemistry: Mannose plays a critical role in many biological processes, including protein glycosylation and immune recognition. nih.govresearchgate.net Derivatives of 2,3-O-Carbonyl-alpha-D-mannopyranose can serve as valuable tools in glycobiology research. medchemexpress.com The constrained 2,3-diol could be used as a scaffold to design and synthesize mimics of carbohydrate structures or inhibitors for mannose-processing enzymes (α-mannosidases), which are targets for various diseases. nih.gov

Materials Science and Polymer Chemistry: As discussed, the most prominent interdisciplinary application is in polymer science. The synthesis and polymerization of this monomer connect carbohydrate chemistry with materials science to create functional, sustainable, and biocompatible polymers. bath.ac.uk The properties of these new materials could be tuned by copolymerizing the mannose carbonate with other cyclic monomers, offering a wide range of potential applications. specificpolymers.com

Catalysis: The development of efficient methods for both the synthesis of the monomer from CO₂ and its subsequent polymerization requires significant advances in catalysis. This involves designing catalysts that are selective, efficient, and ideally, sustainable. Research in this area integrates organic synthesis, organometallic chemistry, and green chemistry to address the challenges of activating CO₂ and controlling polymerization. acs.org

Q & A

Basic: What protecting group strategies are optimal for synthesizing 2,3-O-carbonyl-α-D-mannopyranose derivatives?

Answer:

The synthesis of 2,3-O-carbonyl-α-D-mannopyranose derivatives often employs orthogonal protecting groups to achieve regioselective modifications. For example:

- Acetyl (Ac) groups are widely used to temporarily block hydroxyl groups during glycosylation reactions, as seen in the synthesis of peracetylated mannose intermediates .

- Benzoyl (Bz) and benzyl (Bn) groups provide long-term protection for hydroxyl groups during oligosaccharide assembly, enabling precise control over glycosidic bond formation .

- Carbonyl protection at the 2,3-positions is achieved using reagents like phosgene or carbonyl diimidazole, which stabilize the cyclic carbonate while allowing further functionalization at other positions .

Key Method: Sequential deprotection under mild conditions (e.g., hydrazine for acetyl removal ) ensures minimal disruption to sensitive functional groups.

Basic: How do researchers confirm the regiochemistry and stereochemistry of 2,3-O-carbonyl derivatives?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (HRMS): High-resolution data validates molecular formulas and fragmentation patterns, particularly for isotopic labeling studies (e.g., ¹³C-labeled mannopyranose ).

Advanced: What challenges arise in glycosylation reactions involving 2,3-O-carbonyl-α-D-mannopyranose donors?

Answer:

- Steric hindrance: The rigid 2,3-O-carbonyl group restricts donor reactivity, often requiring Lewis acid promoters (e.g., BF₃·Et₂O) to activate glycosyl acceptors .

- Anomeric control: Achieving α-selectivity is challenging due to the electron-withdrawing carbonyl group. Pre-activation strategies (e.g., trichloroacetimidate donors) improve stereochemical outcomes .

- Competing side reactions: Hydrolysis of the carbonyl group under acidic conditions necessitates anhydrous reaction environments .

Case Study: In the synthesis of mannose-containing oligosaccharides, glycosylation yields dropped to 40% without optimized promoters, but improved to 75% using BF₃·Et₂O .

Advanced: How can isotopic labeling (e.g., ¹³C) enhance mechanistic studies of 2,3-O-carbonyl-α-D-mannopyranose in biological systems?

Answer:

- Metabolic tracking: ¹³C-labeled mannopyranose derivatives enable tracing of carbohydrate uptake and processing in cells via NMR or isotope-ratio mass spectrometry .

- Enzymatic specificity studies: Labeled substrates reveal kinetic isotope effects (KIEs) in glycosidase or lectin binding assays, clarifying enzyme mechanisms .

Synthesis Protocol:

Introduce ¹³C at C-1 and C-2 via HCN addition to aldehyde precursors.

Protect remaining hydroxyls with acetyl groups.

Deprotect selectively to yield α-D-[1,2-¹³C₂]-mannopyranose .

Advanced: How are 2,3-O-carbonyl derivatives used to study carbohydrate-protein interactions?

Answer:

- Lectin binding assays: The cyclic carbonate mimics natural glycosylation patterns, making it a probe for mannose-binding lectins (e.g., DC-SIGN in immune recognition) .

- Conjugation strategies:

Data Contradiction Note: While acetylated derivatives improve solubility, excessive protection can mask binding epitopes, reducing lectin affinity by ~30% compared to native structures .

Advanced: How do researchers resolve conflicting NMR data in structurally similar derivatives?

Answer:

- Differential solvent systems: Deuterochloroform vs. D₂O can shift proton signals, clarifying overlapping peaks (e.g., distinguishing H-4 and H-5 in mannopyranose derivatives) .

- 2D NMR techniques:

- HSQC correlates ¹H and ¹³C signals to resolve crowded regions.

- NOESY identifies spatial proximity between protons (e.g., confirming α vs. β anomers) .

Example: In methyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranoside, NOESY cross-peaks between H-1 and H-3/H-5 confirmed the α-configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.